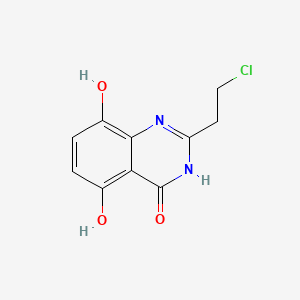
Bicyclohexyl-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclohexyl-3,5-dione: is an organic compound with the molecular formula C12H18O2 It is characterized by two cyclohexane rings connected by a diketone functional group at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: Bicyclohexyl-3,5-dione can be synthesized through several methods. One common approach involves the selective hydrogenation of biphenol over palladium on carbon (Pd/C) catalysts. The reaction conditions, such as temperature, pH, and the rate of precursor addition, significantly influence the yield and purity of the product . Another method involves the oxidative azidation of bicyclohexyl using manganese-catalyzed reactions with nucleophilic sodium azide as the azide source .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency and minimize by-products. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability and sustainability of the production process.
化学反応の分析
Types of Reactions: Bicyclohexyl-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The diketone groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include diketones, diols, and various substituted bicyclohexyl derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Bicyclohexyl-3,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for biochemical assays.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of bicyclohexyl-3,5-dione involves its interaction with specific molecular targets and pathways. The diketone groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, including those involved in inflammation and cell proliferation.
類似化合物との比較
Bicyclohexyl-4,4’-dione: Another diketone derivative with the diketone groups at different positions.
Cyclohexylcyclohexane: A related compound with a single cyclohexane ring substituted with a cyclohexyl group.
Uniqueness: Bicyclohexyl-3,5-dione is unique due to its specific diketone functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role as a versatile building block make it valuable in synthetic chemistry and industrial applications.
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
5-(3,5-dioxocyclohexyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H14O4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h7-8H,1-6H2 |
InChIキー |
ATMNBHXAIFKFIE-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)CC1=O)C2CC(=O)CC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


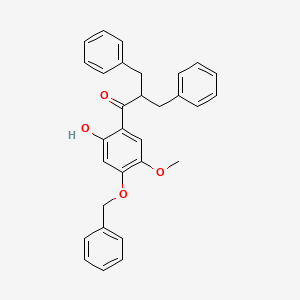
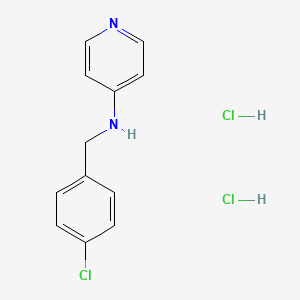
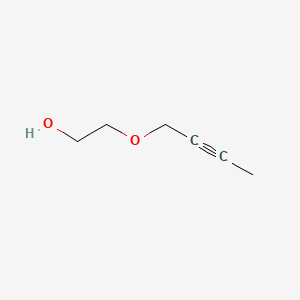

![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
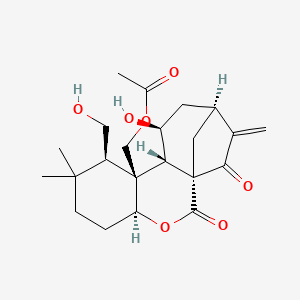
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)
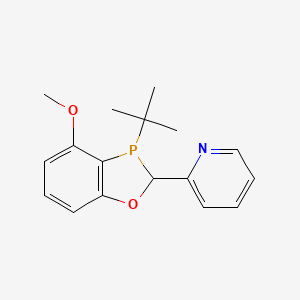
![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)
